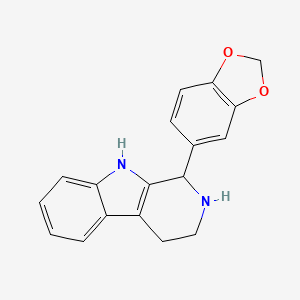
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
描述
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a natural beta-carboline alkaloid that is found in several plants such as Peganum harmala and Banisteriopsis caapi. Harmaline has been used for centuries in traditional medicine for its psychoactive and medicinal properties. In recent years, harmaline has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用机制
Harmaline exerts its therapeutic effects through various mechanisms of action. In Parkinson's disease, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of dopamine in the brain by inhibiting the activity of monoamine oxidase A (MAO-A), which is an enzyme that breaks down dopamine. Harmaline also activates the sigma-1 receptor, which can protect neurons from degeneration.
In Alzheimer's disease, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase, which is an enzyme that cleaves amyloid precursor protein to form beta-amyloid. Harmaline also activates the Nrf2 pathway, which can protect neurons from oxidative stress.
In cancer, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline induces apoptosis by activating the caspase pathway, which can trigger programmed cell death. Harmaline also inhibits cell proliferation by inducing cell cycle arrest and suppressing the expression of oncogenes. Harmaline also sensitizes cancer cells to chemotherapy drugs by inhibiting the activity of drug efflux pumps, which can pump out chemotherapy drugs from cancer cells.
Biochemical and Physiological Effects
Harmaline has several biochemical and physiological effects on the body. Harmaline can cross the blood-brain barrier and exert its effects on the central nervous system. Harmaline can also bind to several receptors in the body such as the sigma-1 receptor, the serotonin receptor, and the nicotinic acetylcholine receptor.
Harmaline can also affect the metabolism of several neurotransmitters such as dopamine, serotonin, and norepinephrine. Harmaline can also affect the activity of several enzymes such as MAO-A, beta-secretase, and caspases.
实验室实验的优点和局限性
Harmaline has several advantages for lab experiments. Harmaline is readily available and can be synthesized easily. Harmaline is also stable and can be stored for a long time without degradation. Harmaline is also relatively cheap compared to other drugs.
However, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline also has several limitations for lab experiments. Harmaline has a narrow therapeutic window and can be toxic at high doses. Harmaline also has several side effects such as nausea, vomiting, and tremors. Harmaline also has several drug interactions and can interact with several drugs such as antidepressants and antipsychotics.
未来方向
There are several future directions for 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline research. One future direction is to explore the potential therapeutic applications of 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline in other diseases such as Huntington's disease, multiple sclerosis, and epilepsy. Another future direction is to develop novel 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives with improved pharmacological properties and reduced toxicity.
Another future direction is to investigate the potential use of 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline as a tool for studying the sigma-1 receptor and its role in various diseases. Harmaline can also be used as a tool for studying the mechanism of action of other drugs that target the sigma-1 receptor.
In conclusion, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline is a natural beta-carboline alkaloid with potential therapeutic applications in various diseases. Harmaline exerts its effects through various mechanisms of action and has several biochemical and physiological effects on the body. Harmaline has several advantages and limitations for lab experiments, and there are several future directions for 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline research.
科学研究应用
Harmaline has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to increase the levels of dopamine in the brain, which can alleviate the symptoms of the disease. Harmaline has also been shown to possess neuroprotective properties, which can prevent the degeneration of neurons in the brain.
In Alzheimer's disease, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the formation of beta-amyloid plaques, which are the hallmark of the disease. Harmaline has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In cancer, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. Harmaline has also been shown to sensitize cancer cells to chemotherapy drugs, which can improve the efficacy of chemotherapy.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-4-14-12(3-1)13-7-8-19-17(18(13)20-14)11-5-6-15-16(9-11)22-10-21-15/h1-6,9,17,19-20H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJKSCIINOCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B4758523.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4758526.png)
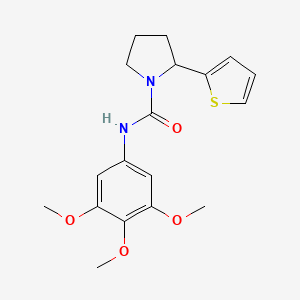
![1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4758547.png)
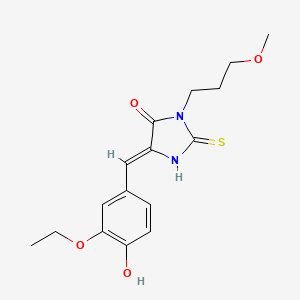
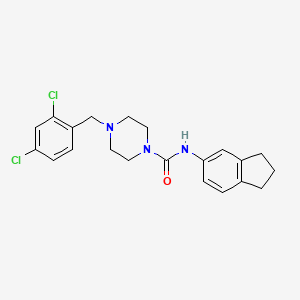
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4758567.png)
![7-benzyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4758574.png)
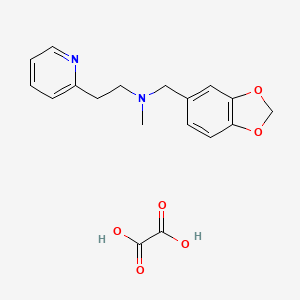
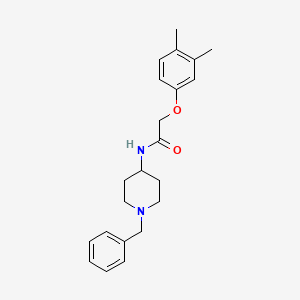
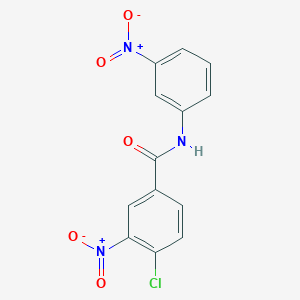
![10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B4758600.png)
![methyl (5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4758620.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4758628.png)